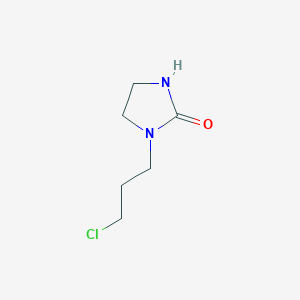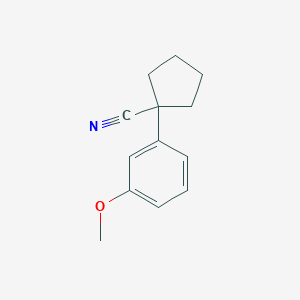
1-(3-Methoxyphenyl)-2-methylpropan-1-ol
Vue d'ensemble
Description
1-(3-Methoxyphenyl)-2-methylpropan-1-ol is a chemical compound that belongs to the class of phenethylamines. It is also known as 3-Methoxyamphetamine or 3-MeOA. This compound has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
Chemical Synthesis and Stability Studies
- The compound has been used in the synthesis of spirocyclohexadienones, where its stability towards dienone-phenolic rearrangement was explored. The nature of substituents significantly affects the stability of the resulting compounds (Ausheva et al., 2001).
Application in Chemical Synthesis Intermediates
- 1-(3-Methoxyphenyl)-2-methylpropan-1-ol, as a component of 2-Methoxypropan-1-ol, finds applications in various industries including paints, varnishes, dyes, inks, adhesives, cleaning formulations, and chemical synthesis intermediates (Kilanowicz-Sapota & Klimczak, 2021).
Protection Group for Boronic Acids
- It has been utilized in the development of a new protecting group for boronic acids, where both protection and deprotection processes can be accomplished under mild conditions with high efficiency (Yan, Jin, & Wang, 2005).
Enzymatic Resolution in Asymmetric Synthesis
- The compound is involved in the enzymatic resolution of chiral 1,3-amino alcohols, playing a key role in the asymmetric synthesis of pharmaceuticals like (S)-dapoxetine (Torre, Gotor‐Fernández, & Gotor, 2006).
Atmospheric Chemistry and Environmental Impact
- It contributes to the understanding of atmospheric chemistry, particularly in the study of volatile vegetative emissions and their impact on the environment (Reisen et al., 2003).
Natural Product Synthesis and Pharmacological Applications
- It has been identified in the synthesis of natural products with potential pharmacological applications, such as anticancer activities. This involves the isolation and structural elucidation of compounds from plants like Morinda citrifolia and Millettia leucantha (Wang et al., 2011); (Rayanil, Bunchornmaspan, & Tuntiwachwuttikul, 2011).
Biofuel Production
- Its derivatives have been investigated in the context of biofuel production, particularly in creating more efficient pathways for the production of biofuels like isobutanol (Bastian et al., 2011).
Propriétés
IUPAC Name |
1-(3-methoxyphenyl)-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-8(2)11(12)9-5-4-6-10(7-9)13-3/h4-8,11-12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHDONTAKGDIMOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC(=CC=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50545996 | |
| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
61751-33-5 | |
| Record name | 1-(3-Methoxyphenyl)-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50545996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




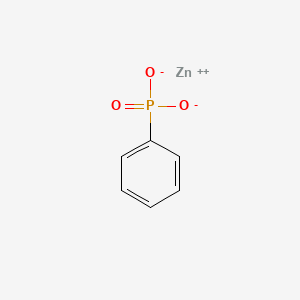

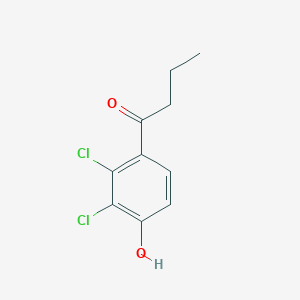
![2,2,3,3,4,4,5,5,6,6-Decafluoro-6-[(trifluoroethenyl)oxy]hexanenitrile](/img/structure/B1611003.png)
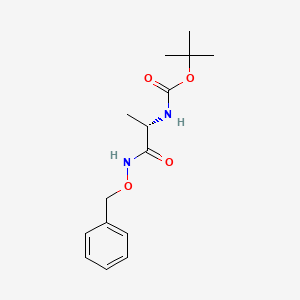
![6-(Trifluoromethoxy)-1H-benzo[d]imidazol-2-amine](/img/structure/B1611007.png)



